molecular formula C8H6Br2O2 B181310 3,5-Dibromo-4-methylbenzoic acid CAS No. 67973-32-4

3,5-Dibromo-4-methylbenzoic acid

Cat. No. B181310
CAS RN: 67973-32-4
M. Wt: 293.94 g/mol
InChI Key: SJCBUASMFSRONS-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylbenzoic acid is a chemical compound that has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-methylbenzoic acid is available in several databases . The molecular formula is C8H6Br2O2 and the average molecular weight is 293.94 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromo-4-methylbenzoic acid include a melting point of 242°C, a predicted boiling point of 374.6±42.0 °C, and a predicted density of 1.951±0.06 g/cm3 . It is a solid at room temperature .

Safety And Hazards

The safety data sheet for 3,5-Dibromo-4-methylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3,5-dibromo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCBUASMFSRONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350004
Record name 3,5-dibromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-methylbenzoic acid

CAS RN

67973-32-4
Record name 3,5-Dibromo-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67973-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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